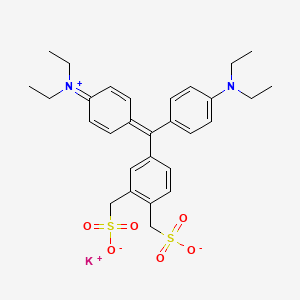
2,4-Dihydroxybutanoic acid lithium
Vue d'ensemble
Description
2,4-Dihydroxybutanoic acid lithium: is a chemical compound with the molecular formula C4H8O4Li It is a lithium salt of 2,4-dihydroxybutanoic acid, which is an omega-hydroxy fatty acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Dihydroxybutanoic acid lithium can be synthesized through the reaction of 2,4-dihydroxybutanoic acid with lithium hydroxide. The reaction typically occurs in an aqueous solution, where the lithium hydroxide neutralizes the acid, forming the lithium salt.
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of 2,4-dihydroxybutanoic acid with lithium hydroxide under controlled conditions to ensure high purity and yield. The reaction is usually carried out in a reactor with continuous stirring and temperature control to optimize the reaction rate and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dihydroxybutanoic acid lithium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 2,4-Dihydroxybutanoic acid lithium is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of more complex molecules.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. It is particularly useful in the study of succinic semialdehyde dehydrogenase deficiency, where increased amounts of this metabolite are observed .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mécanisme D'action
The mechanism of action of 2,4-dihydroxybutanoic acid lithium involves its interaction with specific enzymes and metabolic pathways. In the case of succinic semialdehyde dehydrogenase deficiency, the compound accumulates due to the deficiency of the enzyme, leading to metabolic imbalances . The molecular targets include enzymes involved in the metabolism of gamma-aminobutyric acid (GABA) and related pathways.
Comparaison Avec Des Composés Similaires
2,4-Dihydroxybutanoic acid: The parent compound without the lithium ion.
3,4-Dihydroxybutanoic acid lithium: A similar compound with hydroxyl groups at different positions.
2-Hydroxybutanoic acid lithium: A compound with a single hydroxyl group.
Uniqueness: 2,4-Dihydroxybutanoic acid lithium is unique due to the presence of two hydroxyl groups at specific positions, which imparts distinct chemical and biological properties. Its lithium salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Propriétés
IUPAC Name |
lithium;2,4-dihydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4.Li/c5-2-1-3(6)4(7)8;/h3,5-6H,1-2H2,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHHPJLVTCAOHC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(CO)C(C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7LiO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(4-bromophenyl)(4-chlorophenyl)methyl]ethane-1,2-diamine](/img/structure/B1437046.png)

![Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1437048.png)


![1-[2-(3,4-Dichlorophenyl)ethyl]piperazine](/img/structure/B1437054.png)
![6-Fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol](/img/structure/B1437055.png)

![(2R,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6S)-3-acetamido-2-[(2R,3S,4R,5S,6R)-6-[(3S,4R,5S,6S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1437060.png)
